(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
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Overview
Description
1,2,3-Triazole is a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . It’s known for its broad range of chemical and biological properties, and it’s used as a building block in the development of various drugs . Azetidine is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms. It’s used in the synthesis of various pharmaceuticals.
Synthesis Analysis
Azirine-triazole hybrids, which are similar to the compound you’re asking about, can be synthesized by reacting 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole involves two nitrogen atoms and three carbon atoms in a five-membered ring . The structure of azetidine involves one nitrogen atom and three carbon atoms in a four-membered ring.Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1,2,3-triazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Di(2,4-dichlorobenzoyl) peroxide (DCBP) , the compound , is commonly used in silicone rubber manufacturing. It serves as a polymerization initiator, crosslinking agent, and vulcanizing agent. However, its reactivity and potential incompatibility raise safety concerns during chemical reactions .
- Researchers have investigated the thermal decomposition behavior of DCBP. Techniques like differential scanning calorimetry (DSC) were employed to analyze parameters such as peak temperature, heat of decomposition, and apparent activation energy. Understanding these properties is crucial for safe handling and process optimization .
- By combining simulations and thermal analysis methods, scientists have explored the foundation of thermokinetics related to DCBP. The integration of thermal explosion theory—a differential equation that considers heat release and transfer—has advanced our comprehension of its behavior during chemical reactions .
- Benzoyl chloride compounds, including 2,4-dichlorobenzoyl chloride, play a pivotal role in synthesizing various benzamide derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science .
Polymerization Initiator and Crosslinking Agent
Thermal Decomposition Behavior
Thermokinetics and Thermal Explosion Theory
Synthesis of Benzamide Derivatives
Mechanism of Action
The mechanism of action of triazole and azetidine derivatives can vary widely depending on the specific compound and its biological target. Some triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFAKBUFZWJLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
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